1-Cycloheptene-1-carboxylic acid, 7-oxo-, methyl ester
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Overview
Description
1-Cycloheptene-1-carboxylic acid, 7-oxo-, methyl ester is an organic compound with the molecular formula C9H12O3 It is a derivative of cycloheptene, featuring a carboxylic acid group and a ketone group on the seven-membered ring
Preparation Methods
The synthesis of 1-Cycloheptene-1-carboxylic acid, 7-oxo-, methyl ester can be achieved through several routes. One common method involves the esterification of 1-Cycloheptene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-Cycloheptene-1-carboxylic acid, 7-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Scientific Research Applications
1-Cycloheptene-1-carboxylic acid, 7-oxo-, methyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cycloheptene-1-carboxylic acid, 7-oxo-, methyl ester involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and influence the activity of enzymes and receptors.
Comparison with Similar Compounds
1-Cycloheptene-1-carboxylic acid, 7-oxo-, methyl ester can be compared to other similar compounds such as:
1-Cycloheptene-1-carboxylic acid, 6-oxo-, methyl ester: This compound has a similar structure but differs in the position of the ketone group.
1-Cyclohexene-1-carboxylic acid, methyl ester: This compound has a six-membered ring instead of a seven-membered ring, which affects its chemical properties and reactivity.
1,4-Cyclohexadiene-1-carboxylic acid, methyl ester: This compound features a diene system, which introduces additional reactivity due to the presence of conjugated double bonds.
Properties
CAS No. |
52784-36-8 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 7-oxocycloheptene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)7-5-3-2-4-6-8(7)10/h5H,2-4,6H2,1H3 |
InChI Key |
UNKNYSCZBWOGBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCCCC1=O |
Origin of Product |
United States |
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